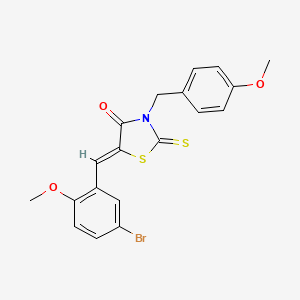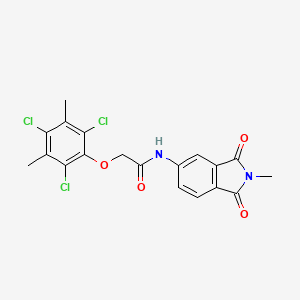![molecular formula C19H15BrClN3O3S B5118403 N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)
N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide, also known as BAY 43-9006 or sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential in cancer therapy. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in 1998 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).
作用机制
Sorafenib targets multiple kinases involved in tumor growth and angiogenesis, leading to inhibition of tumor cell proliferation and angiogenesis. Specifically, sorafenib inhibits the activity of Raf-1 and B-Raf, which are involved in the mitogen-activated protein kinase (MAPK) pathway that regulates cell proliferation and survival. Sorafenib also inhibits VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in tumor cells and inhibit tumor cell proliferation. In addition, sorafenib has been shown to inhibit angiogenesis, leading to reduced tumor growth and metastasis. Sorafenib has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.
实验室实验的优点和局限性
Sorafenib has been widely used in preclinical and clinical studies for its potential in cancer therapy. Its ability to target multiple kinases involved in tumor growth and angiogenesis has made it a promising candidate for combination therapy with other drugs. However, sorafenib has limitations in terms of its toxicity and resistance development. Sorafenib has been associated with adverse effects, including hand-foot skin reaction, diarrhea, and hypertension. In addition, sorafenib resistance can develop through various mechanisms, including mutations in the targeted kinases and activation of alternative signaling pathways.
未来方向
There are several future directions for the development of sorafenib as a cancer therapy. One potential direction is the identification of biomarkers that can predict response to sorafenib treatment, allowing for personalized therapy. Another direction is the development of new sorafenib analogs with improved efficacy and reduced toxicity. In addition, combination therapy with other drugs, including immunotherapy and chemotherapy, is being investigated for its potential in enhancing the efficacy of sorafenib. Finally, the role of sorafenib in the treatment of other types of cancer, including breast cancer and lung cancer, is being explored.
合成方法
The synthesis of sorafenib involves a multi-step process starting from 4-bromoaniline and 4-methylbenzoic acid. The first step is the formation of 4-bromo-N-(4-bromophenyl)aniline, which is then reacted with 4-methylbenzoic acid to form the amide intermediate. The final step involves the introduction of the 5-chloro-2-pyridinylamino and sulfonamide groups through a series of reactions, resulting in the formation of sorafenib.
科学研究应用
Sorafenib is a potent inhibitor of multiple kinases, including Raf-1, B-Raf, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Its ability to target these kinases has made it a promising candidate for cancer therapy. Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in various types of cancer, including RCC, HCC, and thyroid cancer. In addition, sorafenib has also been investigated for its potential in combination therapy with other drugs.
属性
IUPAC Name |
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-12-2-3-13(19(25)23-16-7-4-14(20)5-8-16)10-17(12)28(26,27)24-18-9-6-15(21)11-22-18/h2-11H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOACFOZGFNQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)



![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)